Cas no 755038-65-4 (Volasertib)
Volasertib Chemical and Physical Properties
Names and Identifiers
-
- Volasertib (BI 6727)
- BI 6727
- BI-6727
- BI6727 (BI-6727,Volasertib)
- N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide
- N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl] amino]-3-methoxyBenzamide
- Volasertib
- BI6727,Volasertib
- UNII-6EM57086EA
- SR-03000003275
- SCHEMBL738946
- NSC757149
- DB12062
- n-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
- IBI
- SCHEMBL2169101
- NCGC00263087-12
- GTPL7947
- NCGC00485964-01
- Volasertib [USAN]
- AKOS030257530
- DTXSID801099395
- s2235
- NS00073642
- NSC-757149
- BI6727
- NCGC00263087-02
- AKOS005266487
- NCGC00263087-15
- Benzamide, N-(trans-4-(4-(cyclopropylmethyl)-1-piperazinyl)cyclohexyl)-4-(((7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl)amino)-3-methoxy-
- BENZAMIDE, N-[TRANS-4-[4-(CYCLOPROPYLMETHYL)-1-PIPERAZINYL]CYCLOHEXYL]-4-[[(7R)-7-ETHYL-5,6,7,8-TETRAHYDRO-5-METHYL-8-(1-METHYLETHYL)-6-OXO-2-PTERIDINYL]AMINO]-3-METHOXY-
- C34H50N8O3
- Q7939986
- CS-0274
- SMR004702964
- BI6727 (Volasertib)
- SR-03000003275-1
- N-(Trans-4-(4-(cyclopropylMethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-Methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)aMino)-3-MethoxybenzaMide
- 6EM57086EA
- N-((1s,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
- 755038-65-4
- Volasertib(BI6727)
- D10182
- NSC-800965
- SCHEMBL21916558
- N-{trans-4-[4-(Cyclopropylmethyl)piperazin-1-Yl]cyclohexyl}-4-{[(7r)-7-Ethyl-5-Methyl-8-(1-Methylethyl)-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxybenzamide
- 755038-54-1
- NCGC00263087-03
- AS-16996
- BCP9000403
- MFCD20926414
- HY-12137
- Volasertib (USAN)
- SCHEMBL9888052
- MLS006011195
- N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
- BCP02405
- Volasertib [USAN:INN]
- CCG-264952
- EX-A1364
- SW218140-2
- BCPP000341
- NSC800965
- NCGC00263087-01
- CHEMBL1233528
- CHEMBL4284151
- DTXSID901025694
- BDBM50402023
- AC-32844
- Bi6727(volasertib)
- VOLASERTIB [WHO-DD]
- VOLASERTIB [INN]
- N-((trans)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxybenzamide
- CHEBI:231358
- CHEMBL5276995
- NCGC00263087-14
- N-{4-[4-(CYCLOPROPYLMETHYL)PIPERAZIN-1-YL]CYCLOHEXYL}-4-{[(7R)-7-ETHYL-8-ISOPROPYL-5-METHYL-6-OXO-7H-PTERIDIN-2-YL]AMINO}-3-METHOXYBENZAMIDE
- BRD-K69776681-001-03-8
- BI 6727; N-[trans-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxy-benzamide
- volasertibum
- 4-{[(7R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino}-3-methoxy-N-[(1s,4s)-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]benzamide
- N-{(1r,4R)-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-4-{[(7R)-7-ethyl-5-methyl-6-oxo-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxybenzamide
- BDBM50613682
- BRD-K69776681-001-06-1
- NCGC00263087-11
- SDCCGSBI-0654409.P001
-
- MDL: MFCD20926414
- Inchi: 1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1
- InChI Key: SXNJFOWDRLKDSF-XKHVUIRMSA-N
- SMILES: O=C(C1C=CC(=C(C=1)OC)NC1=NC=C2C(=N1)N(C(C)C)[C@@H](C(N2C)=O)CC)NC1CCC(CC1)N1CCN(CC1)CC1CC1
Computed Properties
- Exact Mass: 618.40100
- Monoisotopic Mass: 618.40058749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 45
- Rotatable Bond Count: 11
- Complexity: 996
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 106Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.26
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.63
- PSA: 109.66000
- LogP: 4.92080
Volasertib Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Volasertib Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MW049-25mg |
Volasertib (BI 6727) |
755038-65-4 | ≥97% | 25mg |
¥3065.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MW049-5mg |
Volasertib (BI 6727) |
755038-65-4 | ≥97% | 5mg |
¥839.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MW049-1mg |
Volasertib (BI 6727) |
755038-65-4 | ≥97% | 1mg |
¥299.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V126966-100mg |
Volasertib (BI 6727) |
755038-65-4 | ≥97% | 100mg |
¥3377.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V126966-250mg |
Volasertib (BI 6727) |
755038-65-4 | ≥97% | 250mg |
¥7035.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V126966-25mg |
Volasertib (BI 6727) |
755038-65-4 | ≥97% | 25mg |
¥2471.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V126966-5mg |
Volasertib (BI 6727) |
755038-65-4 | ≥97% | 5mg |
¥720.90 | 2023-08-31 | |
| DC Chemicals | DC7187-100 mg |
Volasertib(BI6727) |
755038-65-4 | >98% | 100mg |
$450.0 | 2022-02-28 | |
| DC Chemicals | DC7187-250 mg |
Volasertib(BI6727) |
755038-65-4 | >98% | 250mg |
$800.0 | 2022-02-28 | |
| DC Chemicals | DC7187-1 g |
Volasertib(BI6727) |
755038-65-4 | >98% | 1g |
$1500.0 | 2022-02-28 |
Volasertib Suppliers
Volasertib Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Volasertib
Comprehensive Overview of Volasertib (CAS No. 755038-65-4): Mechanism, Applications, and Research Insights
Volasertib (CAS No. 755038-65-4) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. This small-molecule compound has garnered significant attention in oncology research due to its potential to disrupt mitosis in rapidly dividing cancer cells. With the rise of targeted cancer therapies, Volasertib represents a promising candidate for treating malignancies characterized by PLK1 overexpression, such as acute myeloid leukemia (AML) and solid tumors.
The molecular structure of Volasertib (C27H34N6O) enables its high affinity for the ATP-binding pocket of PLK1, effectively blocking its enzymatic activity. Researchers have highlighted its anti-proliferative effects in preclinical studies, particularly in combination with other chemotherapeutic agents. Recent trends in cancer drug development emphasize the importance of kinase inhibitors like Volasertib, which align with the growing demand for precision medicine approaches.
In clinical trials, Volasertib has demonstrated synergistic effects with standard therapies, sparking interest in its potential to overcome drug resistance—a major challenge in oncology. Searches for "Volasertib mechanism of action" and "PLK1 inhibitor clinical trials" have surged, reflecting the scientific community's focus on cell cycle-targeted therapies. Notably, its ability to induce mitotic arrest and apoptosis in cancer cells has been validated across multiple in vitro and in vivo models.
From a pharmacological perspective, Volasertib exhibits favorable pharmacokinetic properties, including oral bioavailability and dose-dependent efficacy. Its therapeutic window and safety profile are actively investigated, with researchers optimizing dosing regimens to minimize off-target effects. The compound's structure-activity relationship (SAR) has also inspired derivatives, addressing queries like "Volasertib analogs" and "next-generation PLK1 inhibitors."
Emerging studies explore Volasertib's role in cancer immunotherapy combinations, capitalizing on its ability to enhance immune checkpoint blockade responses. This aligns with the booming interest in "kinase inhibitors and immunotherapy" among researchers. Additionally, computational approaches like molecular docking and AI-driven drug discovery are being leveraged to refine Volasertib's specificity, addressing popular search terms such as "computational PLK1 inhibitor design."
Despite its promise, challenges like tumor heterogeneity and biomarker identification for Volasertib responsiveness remain active research areas. The scientific community continues to investigate predictive biomarkers, with searches for "PLK1 expression cancer prognosis" increasing by 40% year-over-year. Meanwhile, drug formulation innovations aim to improve Volasertib's stability and tumor penetration, particularly for central nervous system malignancies.
In conclusion, Volasertib (CAS No. 755038-65-4) stands at the forefront of PLK1-targeted oncology research, bridging gaps between basic science and translational medicine. Its development reflects broader shifts toward personalized cancer treatment, answering pressing questions about combination therapy strategies and resistance mechanisms. As investigations progress, this compound may unlock new paradigms in cell cycle intervention and cancer management.
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